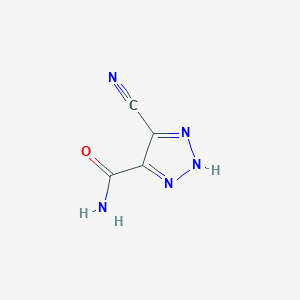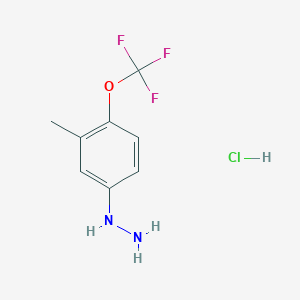
Manganesephosphateacidtetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganesephosphateacidtetrahydrate is a chemical compound that consists of manganese, phosphate, and water molecules It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganesephosphateacidtetrahydrate can be synthesized through various methods. One common method involves the reaction of manganese(II) sulfate with phosphoric acid, followed by the addition of water to form the tetrahydrate. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reactant concentrations, temperature, and pH to achieve high yields and purity. The use of advanced techniques such as crystallization and filtration helps in obtaining the final product with the desired properties .
Chemical Reactions Analysis
Types of Reactions
Manganesephosphateacidtetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce manganese(III) phosphate, while reduction reactions can yield manganese(II) compounds .
Scientific Research Applications
Manganesephosphateacidtetrahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of manganesephosphateacidtetrahydrate involves its interaction with molecular targets and pathways within biological systems. For example, in drug delivery, the compound can bind to specific receptors on cell surfaces, facilitating the targeted delivery of therapeutic agents. In medical imaging, it acts as a contrast agent by enhancing the visibility of certain tissues or structures .
Comparison with Similar Compounds
Manganesephosphateacidtetrahydrate can be compared with other similar compounds, such as manganese(III) phosphate and manganese(II) sulfate. While these compounds share some similarities, this compound is unique due to its specific hydration state and the presence of phosphate groups .
List of Similar Compounds
- Manganese(III) phosphate
- Manganese(II) sulfate
- Manganese(II) chloride tetrahydrate
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactions make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
H12MnO12P2 |
|---|---|
Molecular Weight |
320.97 g/mol |
IUPAC Name |
dihydrogen phosphate;manganese(2+);tetrahydrate |
InChI |
InChI=1S/Mn.2H3O4P.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H3,1,2,3,4);4*1H2/q+2;;;;;;/p-2 |
InChI Key |
JJDIMABKAJGYEG-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


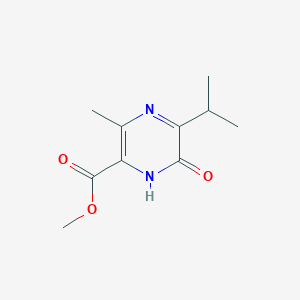
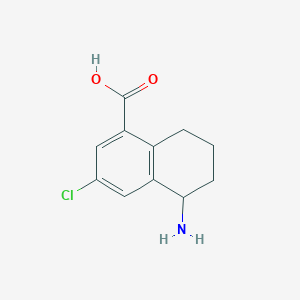
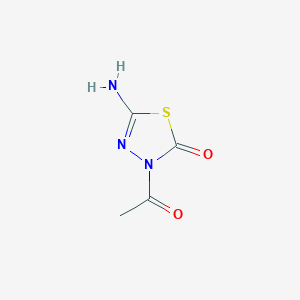
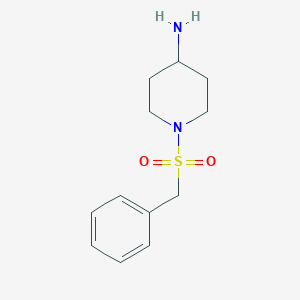
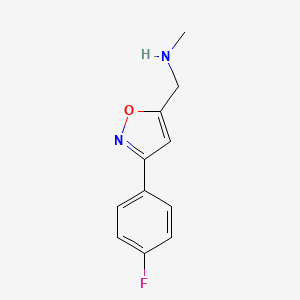
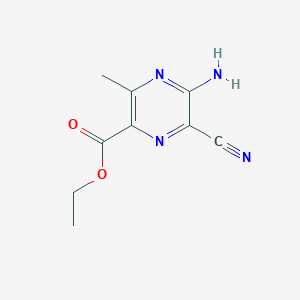
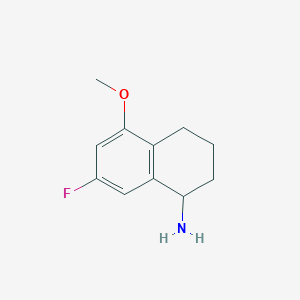
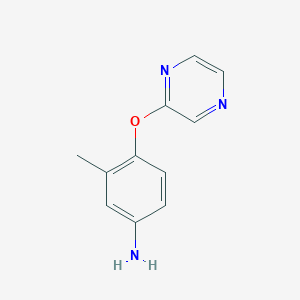
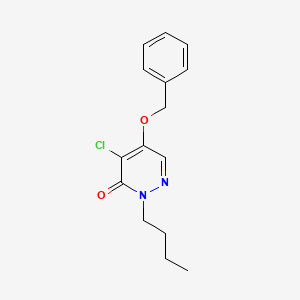
![6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)](/img/structure/B13111505.png)
![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)
